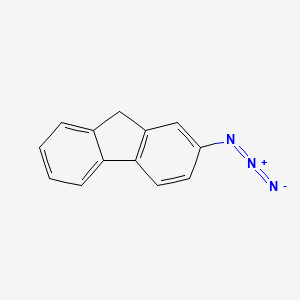

2-Azidofluorene

Description

2-Azidofluorene is an aromatic azide derivative characterized by a fluorene backbone (a bicyclic structure of two fused benzene rings) substituted with an azide (-N₃) group at the 2-position. This compound is notable for its mutagenic properties and reactivity in organic synthesis. Azides like this compound are often used in cycloaddition reactions (e.g., Huisgen click chemistry) and as precursors to heterocyclic compounds . Its mutagenicity, observed in Salmonella typhimurium TA98 assays, is attributed to the generation of reactive intermediates upon photolysis or metabolic activation .

Propriétés

Numéro CAS |

67823-52-3 |

|---|---|

Formule moléculaire |

C13H9N3 |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

2-azido-9H-fluorene |

InChI |

InChI=1S/C13H9N3/c14-16-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 |

Clé InChI |

NHXWOZNNPSXUKN-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+]=[N-] |

SMILES canonique |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+]=[N-] |

Autres numéros CAS |

67823-52-3 |

Synonymes |

2-azidofluorene |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

2-Azidofluorene vs. 2-Acetamidofluorene

- This compound : Contains an azide group (-N₃) at the 2-position of fluorene. The azide group is highly reactive, enabling participation in click chemistry and photolytic decomposition to nitrenes.

- 2-Acetamidofluorene: Substituted with an acetamido group (-NHCOCH₃) at the 2-position. This derivative is less reactive than its azido counterpart but is a known carcinogen and mutagen, often used in cancer research .

| Property | This compound | 2-Acetamidofluorene |

|---|---|---|

| CAS No. | Not explicitly provided | 53-96-3 |

| Molecular Formula | C₁₃H₉N₃ | C₁₅H₁₃NO |

| Functional Group | Azide (-N₃) | Acetamido (-NHCOCH₃) |

| Key Reactivity | Cycloaddition, nitrene formation | Metabolic activation to DNA adducts |

Other Aromatic Azides

- 1-Azidonaphthalene and 2-Azidonaphthalene: Monocyclic naphthalene derivatives with lower mutagenic activity compared to this compound due to fewer conjugated aromatic rings .

- 4,4'-Diazidodiphenyl : Contains two azide groups on biphenyl, showing intermediate mutagenicity between phenylazides and this compound .

Mutagenic Activity

Evidence from Salmonella typhimurium TA98 assays ranks mutagenic activity as follows (ascending order):

Phenylazides (weak/non-mutagenic)

1-Azidonaphthalene < 2-Azidonaphthalene < 4-Azidodiphenyl

4,4'-Diazidodiphenyl < This compound < 6-Azidochrysene < 1-Azidopyrene

Heterocyclic azides (e.g., azido-IQ, azido-methyl-IQ; highest activity) .

Key Findings :

- Mutagenicity increases with the number of aromatic rings and conjugation.

- Heterocyclic azides exhibit the highest activity due to structural resemblance to DNA intercalators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.